molecular formula C21H17ClN2O3 B5196883 3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one

3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one

Cat. No.: B5196883
M. Wt: 380.8 g/mol
InChI Key: XMBSENIGKOWDQL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a nitroanilino group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with nitroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Condensation: The final step involves the condensation of the amine with acetophenone under acidic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid and nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-(4-nitroanilino)-1-phenylpropan-1-one: Similar structure but with a different position of the nitro group.

    3-(4-Bromophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one is unique due to the specific positioning of the chlorophenyl and nitroanilino groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule provides a balance that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-17-11-9-15(10-12-17)20(14-21(25)16-5-2-1-3-6-16)23-18-7-4-8-19(13-18)24(26)27/h1-13,20,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSENIGKOWDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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